Gemigliptin

Übersicht

Beschreibung

Gemigliptin, sold under the brand name Zemiglo, is an oral anti-hyperglycemic agent used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by increasing the levels of incretin hormones, thereby enhancing glucose-dependent insulin secretion and decreasing glucagon secretion .

Wissenschaftliche Forschungsanwendungen

Gemigliptin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of dipeptidyl peptidase-4 inhibitors.

Biology: Investigated for its effects on cellular pathways and enzyme inhibition.

Medicine: Extensively studied for its efficacy and safety in managing type 2 diabetes mellitus.

Industry: Utilized in the development of combination therapies with other anti-diabetic agents.

Wirkmechanismus

Target of Action

Gemigliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine aminopeptidase that plays a significant role in glucose metabolism . It is involved in the inactivation of incretin hormones, which are responsible for stimulating glucose-dependent insulin secretion and inhibiting glucagon release .

Mode of Action

This compound acts as a potent, selective, and competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, this compound increases the levels of incretin hormones, Glucagon-Like Peptide-1 (GLP-1), and Gastric Inhibitory Polypeptide (GIP) . This leads to enhanced insulin secretion, reduced glucagon release, and ultimately, better control of blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 by this compound leads to an increase in the half-life and circulating levels of active incretins, GLP-1, and GIP . These incretins stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, and inhibit glucagon secretion from α-cells . The net effect is a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, leading to a reduction in blood glucose levels .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. After oral administration, this compound is rapidly absorbed, with maximum plasma concentrations attained at about 1.8 hours . The drug is metabolized primarily by the liver, with CYP3A4 identified as a key enzyme in its metabolism . The elimination half-life of this compound varies among species, with reported values of 3.6 hours in rats, 5.2 hours in dogs, and 5.4 hours in monkeys .

Result of Action

The primary molecular effect of this compound is the inhibition of DPP-4 activity, leading to increased levels of active incretins . At the cellular level, this results in enhanced insulin secretion and reduced glucagon release, promoting a decrease in blood glucose levels . Additionally, this compound has been shown to preserve β-cell mass and function through the stimulation of islet cell proliferation and neogenesis, and the inhibition of β-cell apoptosis .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, liver and kidney function, and the presence of other medications . Furthermore, the pharmacodynamic profile of this compound may vary among individuals due to genetic variations .

Biochemische Analyse

Biochemical Properties

Gemigliptin plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn enhances insulin secretion and decreases glucagon release, leading to improved blood glucose control .

Cellular Effects

This compound affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to meals. In alpha cells, it reduces glucagon secretion. Additionally, this compound has been shown to preserve beta-cell mass and function by promoting islet cell proliferation and neogenesis while inhibiting beta-cell apoptosis . These effects contribute to better glycemic control and potentially slow the progression of type 2 diabetes.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of the DPP-4 enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of incretin hormones, leading to prolonged action of GLP-1 and GIP. These hormones enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells, resulting in lower blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time frames. Studies have shown that this compound maintains its efficacy in improving glucose tolerance and reducing HbA1c levels over extended periods. The stability of this compound allows for consistent therapeutic effects, and it has been found to be well-tolerated in both short-term and long-term studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been associated with more significant improvements in glycemic control. There is a threshold beyond which no additional benefits are observed, and higher doses may lead to adverse effects such as hypoglycemia. Studies have demonstrated that this compound is effective in a dose-dependent manner, with optimal doses providing the best balance between efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose regulation. By inhibiting DPP-4, it increases the levels of active incretin hormones, which enhance insulin secretion and reduce glucagon release. This modulation of hormone levels leads to improved glucose uptake and utilization by cells, thereby lowering blood glucose levels. This compound also interacts with various enzymes and cofactors involved in these metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to target tissues, including the pancreas and liver. This compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This distribution is crucial for its therapeutic effects on glucose regulation .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme. The inhibition of DPP-4 occurs at the cellular level, leading to increased levels of active incretin hormones. This localization is essential for this compound’s function in enhancing insulin secretion and reducing glucagon release, thereby improving glycemic control .

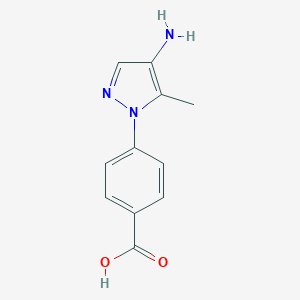

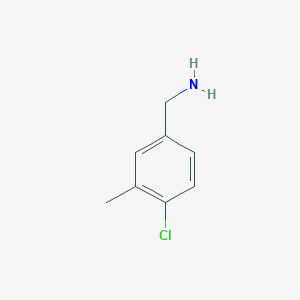

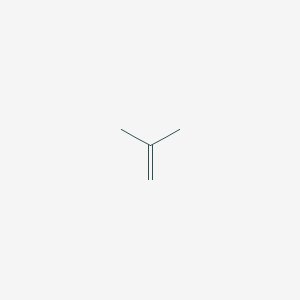

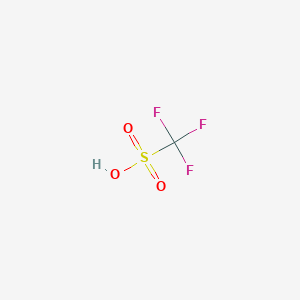

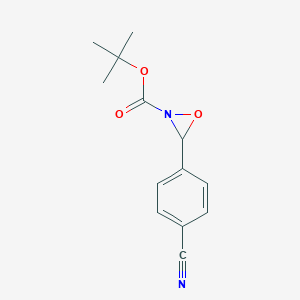

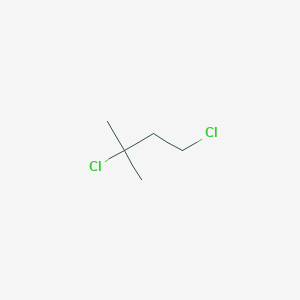

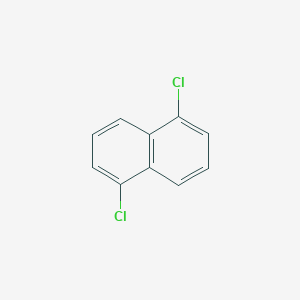

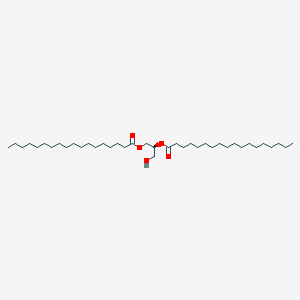

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of gemigliptin involves multiple steps, starting from the preparation of key intermediatesThe final step involves the coupling of these intermediates under specific reaction conditions .

Industrial Production Methods: In industrial settings, this compound is produced using optimized synthetic routes to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: Gemigliptin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: this compound can undergo substitution reactions, particularly involving its fluorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Vergleich Mit ähnlichen Verbindungen

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Comparison: Gemigliptin is unique due to its potent, selective, and long-acting inhibition of dipeptidyl peptidase-4. It has shown optimized efficacy, safety, and patient compliance compared to other dipeptidyl peptidase-4 inhibitors. Studies have demonstrated that this compound has a favorable pharmacokinetic profile, with minimal accumulation and the ability to be administered with or without food .

Eigenschaften

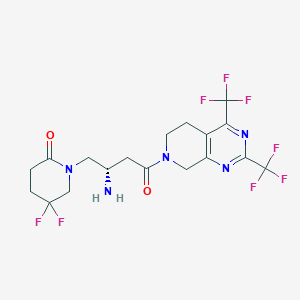

IUPAC Name |

1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPRRQZNBDYKLH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F8N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030150 | |

| Record name | Gemigliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911637-19-9 | |

| Record name | Gemigliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911637-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemigliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911637199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemigliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemigliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMIGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DHU18M5D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gemigliptin?

A1: this compound is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It works by binding to and inhibiting the DPP-4 enzyme, thereby preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). [, , ]

Q2: What are the downstream effects of DPP-4 inhibition by this compound?

A2: Inhibition of DPP-4 by this compound leads to increased levels of GLP-1, which in turn stimulates glucose-dependent insulin secretion from pancreatic beta cells, suppresses glucagon secretion, delays gastric emptying, and promotes satiety. [, , ]

Q3: Does this compound have any direct effects on blood vessels?

A3: Research suggests that in addition to DPP-4 inhibition, this compound might directly improve the function of blood vessels, particularly under pathological conditions like hypertension and hyperglycemia. A study on spontaneously hypertensive rats showed that this compound improved acetylcholine-induced endothelium-dependent relaxation in mesenteric arteries, potentially through a nitric oxide synthase-mediated mechanism. []

Q4: Does this compound impact the NLRP3 inflammasome?

A4: Studies suggest that this compound may exert renoprotective effects partly by attenuating NLRP3 inflammasome activation. In a mouse model of renal fibrosis, this compound treatment reduced the levels of NLRP3, caspase-1, apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC), and interleukin-1β, all of which were significantly elevated due to the disease. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The chemical formula for this compound is C18H19F8N5O2, and its molecular weight is 521.4 g/mol. [, ]

Q6: Are there any stability concerns related to this compound formulations?

A6: To enhance the stability of the fixed-dose combination of this compound/Rosuvastatin 50/20 mg, a bilayer tablet formulation was developed as a potential alternative to the existing monolayer tablet. The bilayer tablet demonstrated equivalent pharmacokinetic and pharmacodynamic properties compared to the monolayer tablet in healthy subjects. [, ]

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound is rapidly absorbed after oral administration, with a bioavailability of 95.2% in rats. [] In humans, a minimum absorption of 63.4% from the gastrointestinal tract has been confirmed. [] It is primarily metabolized via hydroxylation, with its major circulating metabolite being LC15-0636. [, ] this compound is eliminated through both metabolism and excretion via urine and feces. []

Q8: Does food intake affect the pharmacokinetics of this compound?

A8: this compound can be taken with or without food. Studies have shown that food intake does not significantly affect the pharmacokinetics of this compound or its fixed-dose combinations with Metformin or Rosuvastatin. [, , ]

Q9: Does renal impairment affect this compound pharmacokinetics?

A9: Studies indicate that renal impairment has a modest effect on this compound disposition, with only a slight increase in exposure observed in patients with mild to severe renal impairment and end-stage renal disease. [] Hemodialysis also has a negligible impact on this compound removal. [] No dose adjustment is recommended for patients with renal impairment. []

Q10: What is the efficacy of this compound in lowering HbA1c levels?

A10: Meta-analysis of multiple randomized controlled trials (RCTs) showed that this compound monotherapy effectively reduced HbA1c levels in patients with type 2 diabetes mellitus compared to placebo. [] Additionally, this compound demonstrated comparable or superior efficacy to active comparators like Metformin, Dapagliflozin, Sitagliptin, and Glimepiride in various clinical trials. [, , , , ]

Q11: Has this compound demonstrated any protective effects in animal models of diabetic complications?

A11: Preclinical studies show that this compound has potential protective effects against various diabetic complications. In animal models, this compound has been shown to:

- Reduce vascular calcification: In an adenine-induced chronic kidney disease rat model, this compound attenuated calcification of the abdominal aorta. []

- Protect against cisplatin-induced nephrotoxicity: Pretreatment with this compound attenuated cisplatin-induced renal dysfunction and histological damage in mice. []

- Improve cardiac function in ischemia-reperfusion injury: this compound pretreatment improved hemodynamic function and reduced infarct size in a rat model of myocardial ischemia-reperfusion injury. [, ]

- Ameliorate liver fibrosis: In a mouse model of high-fat, high-cholesterol-induced nonalcoholic steatohepatitis, this compound alleviated liver fibrosis and mitochondrial dysfunction. []

Q12: What were the findings of the INTESTINE study regarding this compound's impact on gut microbiota?

A12: The INTESTINE study investigated the impact of initial combination therapies of this compound–Metformin vs. Glimepiride–Metformin on gut microbiota and glucose homeostasis in drug-naïve patients with type 2 diabetes. Results indicated that while both treatments effectively reduced HbA1c levels, the this compound–Metformin group showed a trend towards a decreased Firmicutes/Bacteroidetes ratio. [] This shift in gut microbiota composition was potentially linked to the superior achievement of HbA1c targets observed in the this compound–Metformin group. []

Q13: Are there any specific drug delivery strategies being explored for this compound?

A14: Currently, the research primarily focuses on the oral administration of this compound as a free drug or in fixed-dose combinations. [, , ] Development of new formulations, like the bilayer tablet for this compound/Rosuvastatin, aims to improve stability and potentially bioavailability. [, ] Further research might explore targeted drug delivery strategies for this compound to enhance its efficacy and potentially minimize off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.